N,N'-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea is a synthetic organic compound with the molecular formula C25H50N4O. It is known for its unique structure, which includes two piperidine rings substituted with ethyl and methyl groups, connected by a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:
Starting Materials: 2,6-diethyl-2,3,6-trimethylpiperidine and phosgene.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Product Isolation: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The urea linkage allows for nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea: A closely related compound with similar structural features.
N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide: Another derivative with a different functional group.
Tris(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl) borate: A borate ester with similar piperidine rings.
Uniqueness
N,N’-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea is unique due to its specific urea linkage and the presence of multiple ethyl and methyl groups on the piperidine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
61683-05-4 |
---|---|
Molecular Formula |
C25H50N4O |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
1,3-bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H50N4O/c1-11-22(7)15-19(17(5)24(9,13-3)28-22)26-21(30)27-20-16-23(8,12-2)29-25(10,14-4)18(20)6/h17-20,28-29H,11-16H2,1-10H3,(H2,26,27,30) |
InChI Key |
YGVWWMUTAVOCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)NC(=O)NC2CC(NC(C2C)(C)CC)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.